molecular formula C21H14BrNS B2930666 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-04-6

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline

Cat. No.: B2930666
CAS No.: 339013-04-6
M. Wt: 392.31
InChI Key: SWKWIANUIPFJFL-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a phenylquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromophenyl derivative with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
  • 4-Bromophenyl 3-phenyl-2-quinolinyl sulfide
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline stands out due to its unique combination of a bromophenyl group and a sulfanyl linkage attached to a quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKWIANUIPFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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